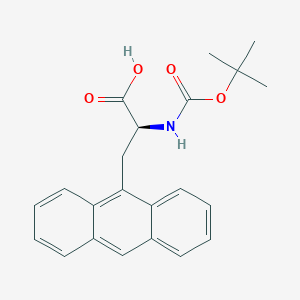

Boc-3-(9-anthryl)-L-alanine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXDEFFXDFOZMJ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427276 | |

| Record name | Boc-3-(9-anthryl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332065-09-5 | |

| Record name | Boc-3-(9-anthryl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Boc-3-(9-anthryl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-tert-butoxycarbonyl-3-(9-anthryl)-L-alanine (Boc-3-(9-anthryl)-L-alanine), a fluorescent unnatural amino acid with significant potential in peptide synthesis, drug development, and materials science.[1][2] Its unique anthryl moiety serves as a fluorescent probe, enabling the study of peptide structure and dynamics.[2]

Compound Profile

This compound is a derivative of the natural amino acid L-alanine, featuring a bulky, fluorescent anthracenyl group attached to the β-carbon and a tert-butoxycarbonyl (Boc) protecting group on the α-amino group.[1][2]

| Property | Value | Reference |

| Chemical Name | N-tert-butoxycarbonyl-3-(9-anthryl)-L-alanine | N/A |

| Synonyms | This compound, Boc-L-Ala(9-anthryl)-OH | [1] |

| CAS Number | 332065-09-5 | [1] |

| Molecular Formula | C₂₂H₂₃NO₄ | [1] |

| Molecular Weight | 365.42 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 196 - 202 °C | [1] |

| Optical Rotation | [α]²⁵D = -9 ± 2° (c=1 in EtOH) | [1] |

| Purity | ≥99% | [1] |

| Storage | 0 - 8 °C | [1] |

Synthesis Pathway

The synthesis of this compound is typically achieved through the N-protection of the parent amino acid, 3-(9-anthryl)-L-alanine. The most common method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on standard methods for the Boc-protection of amino acids.

Materials:

-

3-(9-anthryl)-L-alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Procedure:

-

Dissolution: Dissolve 3-(9-anthryl)-L-alanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water containing sodium bicarbonate (2 equivalents).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

-

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following are the standard analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the α-proton and β-protons of the alanine backbone, and the aromatic protons of the anthracene ring (typically in the range of 7.4-8.5 ppm).

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the carboxylic acid, the carbons of the Boc group, the α- and β-carbons of the alanine core, and the distinct signals for the carbons of the anthracene moiety.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique to confirm the molecular weight of the compound. The expected [M-H]⁻ or [M+Na]⁺ ions would be observed, corresponding to the calculated molecular weight of 365.42 g/mol .

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to assess the purity of the synthesized compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA). The purity is determined by the peak area of the main product relative to any impurities.

Experimental Workflow: Characterization

Applications in Research and Development

This compound is a valuable building block for the synthesis of fluorescently labeled peptides.[2] Its applications include:

-

Fluorescent Probes: The anthracene moiety allows for its use in creating fluorescent probes for biological imaging and studying cellular processes.[2]

-

Peptide Synthesis: It serves as a key component in solid-phase peptide synthesis (SPPS) for the creation of peptides with intrinsic fluorescence.[2]

-

Drug Development: The unique structural and photophysical properties of this amino acid make it a candidate for the design of novel therapeutic agents and drug delivery systems.[1]

-

Materials Science: It has potential applications in the development of advanced materials with specific optical and electronic properties.[1]

Conclusion

The synthesis of this compound via Boc-protection of its parent amino acid is a straightforward process that yields a versatile tool for chemical biology, medicinal chemistry, and materials science. Thorough characterization using standard analytical techniques is crucial to ensure the quality and purity of the compound for its intended applications. The fluorescent nature of this unnatural amino acid provides a powerful handle for investigating biological systems and developing novel functional molecules.

References

An In-depth Technical Guide to the Photophysical Properties of Anthrylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of anthrylalanine derivatives, tailored for researchers, scientists, and professionals in drug development. This document delves into their synthesis, detailed experimental protocols for characterization, and a quantitative summary of their photophysical data. Furthermore, it visualizes key experimental workflows and signaling pathways where these fluorescent amino acids serve as instrumental probes.

Introduction

Anthrylalanine derivatives are a class of non-canonical, fluorescent amino acids that incorporate the anthryl moiety. This structural feature bestows them with unique photophysical properties, making them powerful tools in biochemical and biophysical research. Their intrinsic fluorescence allows for the sensitive detection and monitoring of molecular interactions, conformational changes in proteins, and dynamic processes within cellular environments. This guide aims to be a centralized resource for understanding and utilizing these versatile molecules.

Synthesis of Anthrylalanine Derivatives

The synthesis of anthrylalanine derivatives typically involves the introduction of an anthracene group to an alanine backbone. Protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) are commonly employed to protect the amino group during synthesis, facilitating their incorporation into peptides via solid-phase peptide synthesis (SPPS).

A general synthetic approach for 3-(9-anthryl)-L-alanine involves the use of anthracene derivatives and standard amino acid synthesis protocols.[1] For peptide synthesis, the Fmoc protecting group is a standard choice due to its stability and mild deprotection conditions, typically using a base like piperidine in dimethylformamide (DMF).[1] The synthesis of N-acetyl-3-(9-anthryl)-L-alaninamide can be achieved by first acetylating the amino group of 3-(9-anthryl)-L-alanine, followed by amidation of the carboxylic acid.

Photophysical Properties

The photophysical properties of anthrylalanine derivatives are dominated by the anthracene chromophore. These properties are highly sensitive to the local environment, making them excellent probes for polarity, pH, and molecular binding events.

Absorption and Emission Spectra

3-(9-Anthryl)-L-alanine typically exhibits an excitation maximum around 330 nm and an emission maximum around 415 nm in aqueous solutions.[1] The exact positions of these maxima can shift depending on the solvent polarity, pH, and the specific substitutions on the anthracene ring.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for select anthrylalanine derivatives.

| Derivative | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| 3-(9-Anthryl)-L-alanine | Water (pH 7) | 330 | 415 | - | 13.7[1] |

| 3-(9-Anthryl)-L-alanine | Methanol | - | - | - | - |

| 3-(9-Anthryl)-L-alanine | DMSO | - | - | - | - |

| N-acetyl-3-(9-anthryl)-L-alaninamide | Water (pH 7) | - | - | - | - |

Data will be populated as more specific quantitative findings are available from targeted literature searches.

Environmental Effects

Solvent Polarity: The fluorescence emission of anthrylalanine derivatives is sensitive to solvent polarity. Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the excited state dipole moment by the polar solvent molecules.

pH: The fluorescence of anthrylalanine derivatives can be significantly influenced by pH. Changes in pH can alter the protonation state of the amino and carboxyl groups, which in turn affects the electronic environment of the anthracene chromophore and can lead to changes in fluorescence intensity and emission wavelength.[1] For instance, the emission of 3-(9-anthryl)-L-alanine can be quenched at different pH values due to photoinduced electron transfer.[1]

Temperature: Temperature can also affect the fluorescence of these derivatives. An increase in temperature generally leads to a decrease in fluorescence intensity due to increased non-radiative decay processes.

Experimental Protocols

Accurate characterization of the photophysical properties of anthrylalanine derivatives requires standardized experimental protocols.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of an anthrylalanine derivative.

Methodology:

-

Sample Preparation: Prepare a stock solution of the anthrylalanine derivative in a suitable solvent (e.g., ethanol, methanol, or a buffer of known pH). Prepare a series of dilutions of known concentrations.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using the solvent as a blank.

-

Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).

-

-

Data Analysis: Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of an anthrylalanine derivative.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the anthrylalanine derivative in the solvent of interest. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Set the excitation wavelength to the λmax determined from the absorption spectrum and scan a range of emission wavelengths.

-

Excitation Spectrum: Set the emission wavelength to the λmax of the emission spectrum and scan a range of excitation wavelengths.

-

-

Data Analysis: The resulting spectra will show the wavelengths of maximum excitation and emission.

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ) of an anthrylalanine derivative relative to a standard of known quantum yield.

Methodology:

-

Standard Selection: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to the anthrylalanine derivative (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ) of an anthrylalanine derivative.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a laser diode or LED), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Measurement: The sample is excited by a short pulse of light, and the arrival times of the emitted single photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime(s).

References

The Rise of Illuminating Probes: A Technical Guide to the Discovery and Development of Fluorescent Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track biological processes at the molecular level is fundamental to advancing our understanding of cellular function and disease. For decades, fluorescent proteins, such as the green fluorescent protein (GFP), have been the workhorses of cellular imaging.[1] However, their relatively large size can sometimes interfere with the natural function of the host protein.[2] This limitation has spurred the development of a powerful alternative: fluorescent amino acids (FAAs). These are small, structurally diverse molecules that can be incorporated directly into a protein's primary sequence, offering a minimally invasive yet highly sensitive window into the intricate world of cellular mechanics. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these remarkable molecular probes.

The Dawn of Fluorescent Amino Acids: From Nature's Palette to Synthetic Innovation

The concept of fluorescent amino acids begins with nature itself. The aromatic amino acids tryptophan, tyrosine, and phenylalanine possess intrinsic fluorescence, although their utility for imaging is limited by their UV excitation profiles and often low quantum yields.[3][4] The true revolution in this field has been the design and synthesis of unnatural amino acids (UAAs) with tailored photophysical properties. These synthetic fluorophores offer brighter signals, longer wavelengths that are more compatible with live-cell imaging, and sensitivities to their local environment, making them exquisite reporters of protein conformation, dynamics, and interactions.[2]

A Chemist's Toolbox: Synthesizing Fluorescent Amino Acids

The creation of novel fluorescent amino acids is a testament to the ingenuity of synthetic organic chemistry. A variety of robust and versatile methods have been developed to conjugate fluorescent moieties to an amino acid scaffold.

Key Synthetic Strategies:

-

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Heck reactions are powerful tools for forming carbon-carbon bonds, enabling the attachment of polyaromatic fluorophores like pyrene and terphenyl to amino acid side chains.[5]

-

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is instrumental in creating α,β-unsaturated ketones, which can serve as the basis for various fluorescent cores.[5]

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and bioorthogonal approach to link fluorescent dyes to amino acids.

-

Modification of Natural Amino Acids: Tyrosine and tryptophan are common starting points for the synthesis of new fluorescent analogs through chemical modification of their aromatic side chains.[6]

A Spectrum of Probes: Classes of Fluorescent Amino Acids

Fluorescent amino acids are a diverse family of molecules, each with unique spectral properties suited for different applications.

-

Coumarin Derivatives: These are widely used due to their high quantum yields and sensitivity to solvent polarity.

-

Acridone-Based Amino Acids: Acridonylalanine, for example, is a valuable probe due to its long fluorescence lifetime and visible wavelength emission.

-

Nitrobenzoxadiazole (NBD) Analogs: NBD-containing amino acids are often used as environmentally sensitive probes.[7]

-

Pyrene Derivatives: Pyrene is known for its ability to form excimers, making it a useful tool for studying protein-protein interactions and conformational changes.[5]

Quantitative Data at a Glance: Photophysical Properties of Selected Fluorescent Amino Acids

For researchers to select the optimal probe for their experiments, a clear comparison of their photophysical properties is essential. The following tables summarize key data for several commonly used fluorescent amino acids.

| Fluorescent Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Reference(s) |

| Natural Amino Acids | |||||

| Tryptophan | 280 | 348 | 0.13 | 2.6 | [8] |

| Tyrosine | 274 | 303 | 0.14 | 3.6 | [8] |

| Phenylalanine | 257 | 282 | 0.04 | 6.4 | [8] |

| Unnatural Amino Acids | |||||

| Acridonylalanine (Acd) | 385 | 425 | 0.98 | 15.5 | |

| 7-Aminocoumarin-4-yl-alanine | 390 | 475 | 0.61 | 3.9 | |

| 4-Cyanotryptophan | 325 | 420 | 0.8-0.9 | 13.7 | [6] |

| NBD-alanine | 478 | 550 | 0.3 | ~4.0 | [7] |

| 1-Pyrenylalanine | 345 | 377, 397 | 0.3 | ~100 | [5] |

Note: Photophysical properties can be highly dependent on the local solvent environment.

Experimental Protocols: From Synthesis to Application

This section provides detailed methodologies for the synthesis of a representative fluorescent amino acid and its incorporation into a peptide, as well as a general workflow for monitoring enzyme kinetics.

Protocol 1: Synthesis of a Coumarin-Based Fluorescent Amino Acid

This protocol outlines a general procedure for the synthesis of a coumarin-amino acid hybrid.[9]

Materials:

-

7-hydroxy-4-methylcoumarin

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Dry acetone

-

Hydrazine hydrate

-

Ethanol

-

Appropriate protected amino acid

-

Coupling reagents (e.g., HBTU, HOBt, DIEA)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Synthesis of Ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate: A mixture of 7-hydroxy-4-methylcoumarin, ethyl chloroacetate, and anhydrous potassium carbonate is refluxed in dry acetone. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified.

-

Synthesis of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide: The ester from the previous step is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed, and upon cooling, the hydrazide precipitates and is collected by filtration.

-

Coupling with Amino Acid: The hydrazide is coupled to the desired N-protected amino acid using standard peptide coupling reagents (e.g., HBTU/HOBt/DIEA) in DMF.

-

Deprotection and Purification: The protecting groups are removed according to standard procedures, and the final fluorescent amino acid is purified by chromatography.

Protocol 2: Incorporation of Fluorescent Amino Acids via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of a fluorescent amino acid into a peptide sequence using the Fmoc/tBu strategy.[10]

Materials:

-

Fmoc-protected amino acids (natural and fluorescent)

-

Rink Amide resin (or other suitable resin)

-

DMF (N,N-Dimethylformamide)

-

20% Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swollen in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (natural or fluorescent) is activated with HBTU/HOBt and DIEA in DMF and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents.

-

Repeat: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.

Protocol 3: Genetic Incorporation of Unnatural Amino Acids in Mammalian Cells

This protocol provides a general overview of the steps required to incorporate a fluorescent amino acid into a protein in a mammalian cell line.[11][12]

Materials:

-

Mammalian cell line (e.g., HEK293T, CHO)

-

Plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the unnatural amino acid.

-

Fluorescent amino acid.

-

Transfection reagent.

-

Cell culture medium and supplements.

Procedure:

-

Cell Culture: The mammalian cells are cultured under standard conditions.

-

Transfection: The cells are co-transfected with the plasmid encoding the protein of interest and the plasmid for the orthogonal aaRS/tRNA pair.

-

Supplementation with UAA: The cell culture medium is supplemented with the fluorescent amino acid.

-

Protein Expression: The cells are incubated to allow for the expression of the protein containing the incorporated fluorescent amino acid.

-

Analysis: The expression and site-specific incorporation of the fluorescent amino acid can be verified by methods such as in-gel fluorescence, mass spectrometry, or Western blotting.

Visualizing Biological Processes: Diagrams of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways where fluorescent amino acids are instrumental.

Diagram 1: Synthetic Pathway for a Pyrene-Based Fluorescent Amino Acid

Caption: Synthesis of a pyrene-based FAA via a Heck reaction.[5]

Diagram 2: Experimental Workflow for Monitoring Enzyme Kinetics

Caption: Workflow for determining enzyme kinetics using a fluorescent substrate.[13]

Diagram 3: Probing Protein Kinase Signaling with a Fluorescent Amino Acid

Caption: A Sox-based biosensor for monitoring protein kinase activity.[14]

Conclusion and Future Outlook

The field of fluorescent amino acids continues to expand, driven by the development of novel synthetic methodologies and a deeper understanding of their photophysical properties. These versatile tools are empowering researchers to ask and answer increasingly complex biological questions with unprecedented precision. From elucidating the intricate dance of protein folding to tracking the real-time dynamics of signaling pathways in living cells, fluorescent amino acids are illuminating the path to new discoveries in fundamental biology and drug development. The ongoing quest for brighter, more photostable, and environmentally sensitive probes promises to further enhance their capabilities, ensuring that fluorescent amino acids will remain at the forefront of biological imaging for years to come.

References

- 1. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]

- 3. A review on recent advances in amino acid and peptide-based fluorescence and its potential applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Fluorescence analysis of fluorinated unnatural amino acid containing superfolder green fluorescent protein variants | Poster Board #353 - American Chemical Society [acs.digitellinc.com]

- 5. Recent advances in the synthesis and application of fluorescent α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01715K [pubs.rsc.org]

- 6. Blue fluorescent amino acid for biological spectroscopy and microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. benchchem.com [benchchem.com]

- 11. Genetic incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. jasco-global.com [jasco-global.com]

- 14. Fluorescent Reporters and Biosensors for Probing the Dynamic Behavior of Protein Kinases [mdpi.com]

A Technical Guide to the Introduction of Fluorescent Non-Natural Amino Acids into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of fluorescent non-natural amino acids (f-nAAs) into peptides and proteins has emerged as a powerful tool in chemical biology, drug discovery, and molecular imaging. Unlike traditional fluorescent labeling techniques that often involve large, perturbing organic dyes, f-nAAs offer the advantage of minimal steric hindrance, preserving the native structure and function of the biomolecule.[1] This allows for high-resolution insights into protein dynamics, conformational changes, and intermolecular interactions in real-time.[1] This in-depth guide provides a comprehensive overview of the core methodologies for introducing f-nAAs into peptides, detailed experimental protocols, and a comparative analysis of the photophysical properties of commonly used f-nAAs.

Data Presentation: Photophysical Properties of Fluorescent Non-Natural Amino Acids

The selection of an appropriate f-nAA is critical and depends on the specific application, requiring careful consideration of its photophysical properties. The following table summarizes key quantitative data for several classes of commonly employed f-nAAs.

| Fluorescent Non-Natural Amino Acid | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Characteristics & References |

| BODIPY Derivatives | |||||

| BODIPY-FL-aminophenylalanine | ~503 | ~512 | ~0.9 | ~80,000 | Bright, photostable, relatively small.[2] |

| BODIPY-FTyr(trt) | ~394 | ~480/515 (dual emission) | 0.17 | 28,198 | Environment-sensitive dual emission.[3][4] |

| BODIPY-FLeu | ~394 | ~480/515 (dual emission) | - | - | Selective staining of cell cytoplasm.[3][4] |

| Coumarin Derivatives | |||||

| (7-hydroxycoumarin-4-yl)ethylglycine | ~360 | ~450 | High | - | pH and solvent polarity sensitive.[5] |

| 6-Aryl-Coumarin Derivatives | 300-400 | 456-465 | 0.05-0.12 | - | Large Stokes shift.[6][7] |

| Tryptophan Analogs | |||||

| p-Cyanophenylalanine (PheCN) | ~275 | ~295 | ~0.11 (in water) | - | Sensitive to solvent environment, FRET donor.[6][8][9] |

| 5-Cyanotryptophan | ~310 | ~440 | ~0.3 | ~6,000 | Environment-sensitive emission. |

| 4-Cyanotryptophan (4CN-Trp) | ~325 | ~420 | 0.8-0.9 | ~6,000 | Large quantum yield and long fluorescence lifetime. |

| Tricyclic Trp Analog (E) | ~262 | ~413 | 0.10 | 18,000 | Large molar extinction coefficient.[1] |

| Tricyclic Trp Analog (D) | ~290 | ~391 | 0.30 | 8,070 | Higher quantum yield than tryptophan.[1] |

Methodologies for Incorporation

There are three primary strategies for incorporating f-nAAs into peptides: solid-phase peptide synthesis (SPPS), enzymatic ligation, and in vivo incorporation through genetic code expansion.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and versatile method for synthesizing peptides containing f-nAAs.[1] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The f-nAA, protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, is incorporated at the desired position during the synthesis cycles.

Caption: Workflow for SPPS incorporation of a fluorescent non-natural amino acid.

Materials:

-

Rink Amide resin or pre-loaded Wang resin

-

Fmoc-protected amino acids

-

Fmoc-protected fluorescent non-natural amino acid

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

RP-HPLC system for purification

-

Mass spectrometer for analysis

Procedure:

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (or Fmoc-f-nAA) in DMF. Add the coupling reagent (e.g., HBTU) and DIEA. Add this activation mixture to the resin and allow it to react for 1-2 hours.

-

Wash: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating the f-nAA at the desired position.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold ether.

-

Purification: Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis and Storage: Confirm the identity and purity of the final fluorescently labeled peptide by mass spectrometry and analytical HPLC. Lyophilize the purified peptide and store at -20°C or -80°C, protected from light.[10][11]

An alternative SPPS-based approach involves incorporating an amino acid with a bioorthogonal handle (e.g., an azide or alkyne). The fluorescent dye, functionalized with the complementary reactive group, is then "clicked" onto the peptide while it is still on the solid support. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific click reaction for this purpose.[12]

Caption: Workflow for on-resin click chemistry labeling of peptides.

Enzymatic Ligation

Enzymatic methods offer high specificity and mild reaction conditions for peptide ligation. Sortase and intein-mediated ligation are two prominent examples used for fluorescently labeling peptides and proteins.

Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal sorting signal (LPXTG) and cleaves the peptide bond between the threonine and glycine. It then ligates the N-terminal portion to an N-terminal glycine of another peptide or molecule.[13] This allows for the site-specific attachment of a fluorescently labeled peptide containing an N-terminal glycine to a target peptide with a C-terminal LPXTG motif.

Materials:

-

Purified Sortase A enzyme

-

Target peptide with a C-terminal LPXTG motif

-

Fluorescently labeled peptide with one or more N-terminal glycines

-

Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the target peptide, the fluorescently labeled glycine-peptide (typically in excess), and Sortase A in the sortase reaction buffer.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by RP-HPLC.

-

Quenching (Optional): The reaction can be stopped by adding a denaturing agent or by removing the calcium with EDTA.

-

Purification: Purify the fluorescently labeled target peptide from the unreacted components and the enzyme using RP-HPLC.

-

Analysis: Confirm the product by mass spectrometry.

Inteins are protein domains that can self-excise from a precursor protein and ligate the flanking N- and C-terminal exteins. This process can be harnessed for protein and peptide labeling. In a common strategy, the target peptide is expressed as a fusion with an intein and a chitin-binding domain (CBD). The fusion protein is immobilized on a chitin resin. Thiol-induced cleavage of the intein generates a C-terminal thioester on the target peptide. This activated peptide can then react with a cysteine-containing fluorescent probe to form a stable peptide bond.[3][14][15]

In Vivo Incorporation via Genetic Code Expansion

The genetic code can be expanded to incorporate f-nAAs into proteins and peptides directly within living cells, most commonly E. coli. This is achieved by repurposing a stop codon, typically the amber stop codon (UAG), to encode the f-nAA.[16] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the f-nAA and does not cross-react with endogenous synthetases and tRNAs.[16][17]

References

- 1. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Site-specific protein labeling by intein-mediated protein ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Site-Specific Protein Labeling by Intein-Mediated Protein Ligation | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Properties of a Key Building Block: A Technical Guide to Boc-3-(9-anthryl)-L-alanine Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of specialized amino acids is paramount for successful experimental design and therapeutic development. This guide provides an in-depth analysis of the solubility and stability of Boc-3-(9-anthryl)-L-alanine, a fluorescently-labeled amino acid derivative crucial for peptide synthesis and the development of novel diagnostics and therapeutics.

This document outlines the known characteristics of this compound and presents detailed experimental protocols for determining its solubility and stability profiles. The methodologies described are based on established practices for similar Boc-protected and fluorescently-tagged biomolecules, providing a robust framework for its characterization.

Core Physicochemical Properties

This compound is a white to light yellow solid. Its key identifiers and some known properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃NO₄ | --INVALID-LINK-- |

| Molecular Weight | 365.42 g/mol | --INVALID-LINK-- |

| Melting Point | 196 - 202 °C | --INVALID-LINK-- |

| Appearance | White to light yellow solid | --INVALID-LINK-- |

| Recommended Storage | 0 - 8 °C | --INVALID-LINK-- |

Solubility Profile

The solubility of Boc-protected amino acids can be challenging due to the presence of both hydrophobic (Boc and anthryl groups) and hydrophilic (carboxyl group) moieties. A systematic approach is necessary to determine the optimal solvent system for various applications, from peptide synthesis to biological assays.

Quantitative Solubility Data

The following table presents a framework for summarizing the experimentally determined solubility of this compound in a range of common laboratory solvents at ambient temperature.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Observations |

| Water | 10.2 | To be determined | Expected to be low |

| Methanol (MeOH) | 5.1 | To be determined | |

| Ethanol (EtOH) | 4.3 | To be determined | |

| Acetonitrile (ACN) | 5.8 | To be determined | |

| Dichloromethane (DCM) | 3.1 | To be determined | |

| N,N-Dimethylformamide (DMF) | 6.4 | To be determined | Likely a good solvent |

| Dimethyl sulfoxide (DMSO) | 7.2 | To be determined | Likely a good solvent, may require heating |

| Tetrahydrofuran (THF) | 4.0 | To be determined |

Experimental Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound.

Objective: To quantify the solubility of this compound in various organic solvents and aqueous solutions.

Materials:

-

This compound

-

Selected solvents (e.g., Water, MeOH, EtOH, ACN, DCM, DMF, DMSO, THF)

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Thermostatically controlled shaker

-

Centrifuge

-

HPLC system with a UV-Vis or fluorescence detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials.

-

Cap the vials tightly to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) using a shaker for 24 hours to ensure equilibrium is reached.

-

Use sonication and gentle warming (not exceeding 40°C) for solvents like DMSO where dissolution may be slow.

-

-

Sample Processing:

-

After 24 hours, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMF).

-

Generate a standard curve by analyzing the standard solutions using HPLC. The anthracene moiety allows for sensitive detection by UV-Vis (around 365 nm) or fluorescence spectroscopy.

-

Dilute the supernatant samples with the mobile phase and analyze them using the same HPLC method.

-

Determine the concentration of the solute in the supernatant by comparing the peak area to the standard curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

Stability Profile

The stability of this compound is critical for its storage, handling, and application, particularly in multi-step syntheses and biological experiments. The primary factors influencing its stability are temperature, pH, and light.

Factors Influencing Stability

-

Temperature: As a standard practice for many complex organic molecules, refrigeration (0-8°C) is recommended for long-term storage. Thermal degradation may occur at elevated temperatures, potentially leading to the loss of the Boc protecting group or degradation of the alanine or anthryl moieties.

-

pH: The Boc protecting group is labile under acidic conditions. Therefore, exposure to strong acids will lead to its removal. The stability of the fluorescent anthryl group may also be pH-dependent. Studies on similar fluorescent amino acid derivatives suggest stability within a pH range of 5.0-8.0.

-

Light: The anthracene moiety is a chromophore, making the compound susceptible to photodegradation upon exposure to UV or even high-intensity visible light. It is advisable to handle the compound in a light-protected environment.

Stability Indicating Data

The following tables provide a template for summarizing the results of stability studies.

Table 1: Temperature Stability

| Temperature | Time (days) | Purity (%) by HPLC | Degradation Products Observed |

| -20°C | 30 | To be determined | To be determined |

| 4°C | 30 | To be determined | To be determined |

| 25°C (Room Temp) | 30 | To be determined | To be determined |

| 40°C | 30 | To be determined | To be determined |

Table 2: pH Stability

| pH | Buffer System | Time (hours) at 25°C | Purity (%) by HPLC | Fluorescence Intensity Change (%) |

| 2.0 | Glycine-HCl | 24 | To be determined | To be determined |

| 5.0 | Acetate | 24 | To be determined | To be determined |

| 7.4 | Phosphate | 24 | To be determined | To be determined |

| 9.0 | Borate | 24 | To be determined | To be determined |

Table 3: Photostability

| Light Condition | Time (hours) | Purity (%) by HPLC | Observations |

| Dark Control | 24 | To be determined | |

| Ambient Lab Light | 24 | To be determined | |

| High-Intensity Visible Light | 24 | To be determined | |

| UV Light (365 nm) | 24 | To be determined |

Experimental Protocol for Stability Testing

This protocol describes a method to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under different temperature, pH, and light conditions.

Materials:

-

This compound

-

HPLC-grade solvents

-

A range of buffers (pH 2-9)

-

Temperature-controlled chambers

-

Photostability chamber with controlled light sources

-

HPLC-UV/Fluorescence system

-

LC-MS system for degradation product identification

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ACN or DMF).

-

-

Stress Conditions:

-

Temperature: Aliquot the stock solution into vials and store them at different temperatures (-20°C, 4°C, 25°C, 40°C).

-

pH: Dilute the stock solution in various buffer solutions to achieve the target pH values.

-

Light: Expose aliquots of the stock solution to different light conditions in a photostability chamber. A dark control should be kept under the same conditions but protected from light.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, and weekly for longer studies), withdraw samples from each condition.

-

Analyze the samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

-

Monitor the purity by measuring the peak area of the parent compound as a percentage of the total peak area.

-

For pH stability, also measure the fluorescence intensity to assess the stability of the fluorophore.

-

-

Degradation Product Identification:

-

For samples showing significant degradation, use LC-MS analysis to identify the mass of the degradation products to infer their structures.

-

Potential Degradation Pathways

While specific degradation products for this compound have not been reported in the literature, potential degradation pathways can be inferred based on its chemical structure.

-

Acid-Catalyzed Deprotection: The most probable degradation pathway under acidic conditions is the cleavage of the tert-butoxycarbonyl (Boc) protecting group, yielding 3-(9-anthryl)-L-alanine, isobutylene, and carbon dioxide.

-

Photodegradation: The anthracene ring system is known to undergo photodimerization and photooxidation upon exposure to UV light. This could lead to a loss of fluorescence and the formation of various oxidation products.

-

Alanine Backbone Degradation: The L-alanine portion of the molecule could potentially undergo degradation pathways similar to native L-alanine, such as transamination to form a pyruvate derivative, although this is more likely to occur in a biological or enzymatic context rather than through simple chemical degradation.

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. The detailed protocols and data presentation formats are intended to aid researchers in generating the necessary data for their specific applications, ensuring the reliable and effective use of this important chemical tool.

A Technical Guide to the Photophysical Properties of Boc-3-(9-anthryl)-L-alanine

This technical guide provides an in-depth overview of the quantum yield and photophysical characteristics of Boc-3-(9-anthryl)-L-alanine, a fluorescent amino acid derivative. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and structured data for easy interpretation.

Introduction

This compound is a synthetic amino acid that incorporates an anthracene moiety, a well-known fluorophore. This structural feature endows the molecule with valuable photophysical properties, making it a significant tool in various scientific domains.[1][2] It serves as a crucial building block in peptide synthesis for the development of novel therapeutics and is utilized in creating fluorescent probes for biological imaging.[2][3][4][5] Furthermore, its luminescent characteristics are leveraged in materials science for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility and utility in solid-phase peptide synthesis.

Quantitative Photophysical Data

The photophysical data for 3-(9-anthryl)-L-alanine provides a strong reference point for understanding the potential of its Boc-protected form. The substitution at the 9-position of the anthracene ring is known to enhance fluorescence efficiency by reducing non-radiative decay pathways.[6]

| Compound | Quantum Yield (ΦF) | Solvent | Temperature (°C) | Molar Extinction Coefficient (ε) | Stokes Shift (nm) | Fluorescence Lifetime (τ) |

| 3-(9-Anthryl)-L-alanine | 0.80 - 0.85[6] | Aqueous Media | 25[6] | ~6,000 M⁻¹cm⁻¹[6] | 85[6] | 13.7 ns[6] |

| Unsubstituted Anthracene | ~0.30[6] | Similar Conditions | - | - | - | - |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield of this compound can be determined using the comparative method, which involves referencing a standard with a known quantum yield.[7][8][9] This method is widely adopted due to its reliability and accessibility with standard laboratory equipment.[8][10]

3.1. Principle

The comparative method is based on the principle that if a standard and a test sample have identical absorbance at the same excitation wavelength, they absorb the same number of photons.[8] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:

Φ_X = Φ_ST * (I_X / I_ST) * (A_ST / A_X) * (n_X² / n_ST²)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity (area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts X and ST denote the test sample and the standard, respectively.

A simplified approach involves preparing a series of dilute solutions of both the standard and the test sample and plotting integrated fluorescence intensity versus absorbance. The slope of these plots (m) is then used in the calculation:

Φ_X = Φ_ST * (m_X / m_ST) * (n_X² / n_ST²)[7]

3.2. Materials and Instrumentation

-

Test Compound: this compound

-

Standard: A well-characterized fluorophore with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Solvent: A suitable solvent that dissolves both the sample and the standard (e.g., ethanol, acetonitrile).

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Fluorescence Spectrometer: To record fluorescence emission spectra.

-

Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.

3.3. Methodology

-

Solution Preparation:

-

Prepare stock solutions of both this compound and the standard in the chosen solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to ensure that the absorbance at the excitation wavelength is within the linear range, typically between 0.01 and 0.1, to minimize inner filter effects.[7][8]

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

-

Determine the absorbance at the chosen excitation wavelength. This wavelength should be one at which both the sample and the standard absorb light.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorescence spectrometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.[8]

-

-

Data Analysis:

-

Integrate the area under each recorded fluorescence emission spectrum to obtain the integrated fluorescence intensity (I).

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the resulting linear fits (m) for both the sample and the standard.

-

Calculate the quantum yield of this compound using the formula provided in section 3.1.

-

3.4. Experimental Workflow Diagram

Caption: Workflow for determining relative fluorescence quantum yield.

Logical Relationship of Key Parameters

The determination of the quantum yield is dependent on several key experimental parameters and their relationships.

Caption: Key parameters influencing the quantum yield calculation.

Conclusion

This compound is a fluorescent amino acid derivative with significant potential in various research and development areas, including peptide chemistry, drug delivery, and materials science. While a specific quantum yield has not been reported, the high quantum yield of its deprotected analog, 3-(9-anthryl)-L-alanine, suggests that the Boc-protected form is also likely to be a highly efficient fluorophore. The detailed experimental protocol provided in this guide offers a robust methodology for the precise determination of its quantum yield, enabling researchers to quantitatively characterize this important compound for their specific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]

- 7. agilent.com [agilent.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]

absorbance and emission spectra of anthrylalanine

An In-depth Technical Guide to the Absorbance and Emission Spectra of Anthrylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(9-Anthryl)-L-alanine is a non-natural, fluorescent amino acid that has emerged as a powerful tool in biochemical and pharmaceutical research.[1] Its intrinsic fluorescence, derived from the anthracene moiety, allows it to serve as a sensitive probe for investigating molecular interactions, protein conformation, and folding dynamics.[1][2] By incorporating anthrylalanine into peptides and proteins, researchers can leverage its unique photophysical properties to gain insights into biological processes at the molecular level.[1] This guide provides a comprehensive overview of the , detailed experimental protocols for its characterization, and its applications in research and drug development.

Photophysical Properties of Anthrylalanine

The fluorescence characteristics of 3-(9-anthryl)-L-alanine make it an exceptional probe for biological studies. The anthracene group provides strong fluorescence with a notable Stokes shift, which is the difference between the absorption and emission maxima.[1] This large shift is advantageous as it minimizes self-absorption effects and reduces background interference, leading to improved signal detection.[1]

The key photophysical parameters of 3-(9-anthryl)-L-alanine in an aqueous solution at physiological pH are summarized in the table below.

| Photophysical Parameter | Value | Reference |

| Absorption Maximum (λ_abs) | 330 nm | [1] |

| Emission Maximum (λ_em) | 415 nm | [1] |

| Molar Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.80 - 0.85 | [1] |

| Fluorescence Lifetime (τ) | 13.7 ns | [1] |

| Stokes Shift | 85 nm | [1] |

Experimental Protocols

Measurement of Absorbance and Emission Spectra

This protocol outlines the procedure for determining the absorbance and fluorescence emission spectra of anthrylalanine.

Materials and Equipment:

-

3-(9-Anthryl)-L-alanine

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline, pH 7.4)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a xenon lamp and a photomultiplier tube (PMT) detector

-

Quartz cuvettes (1 cm path length)

-

Calibrated micropipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 3-(9-anthryl)-L-alanine in the desired solvent.

-

Create a series of dilutions to find an optimal concentration. For absorbance measurements, the absorbance at the maximum wavelength should ideally be between 0.1 and 1.0. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[3]

-

-

Absorbance Spectrum Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

-

Use the solvent to record a baseline correction.

-

Measure the absorbance spectrum of the anthrylalanine solution across a relevant wavelength range (e.g., 250-400 nm).

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Emission Spectrum Measurement:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the determined λ_abs (e.g., 330 nm).

-

Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength (e.g., 340 nm) and extend to a suitable upper limit (e.g., 600 nm) to capture the entire emission profile.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

Measure the emission spectrum of a solvent blank and subtract it from the sample spectrum to correct for background signals.

-

Identify the wavelength of maximum emission (λ_em).

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using a comparative method with a well-characterized standard.

Materials:

-

Anthrylalanine solution (absorbance < 0.1 at the excitation wavelength)

-

Quantum yield standard with known Φ (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectrofluorometer

Procedure:

-

Measure the absorbance of both the anthrylalanine solution and the standard solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of both solutions under identical instrument settings.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of anthrylalanine using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Applications and Workflows

The unique spectral properties of anthrylalanine make it a valuable tool in various research applications, particularly as a fluorescent probe in biological systems.

Caption: Experimental workflow for characterizing the photophysical properties of anthrylalanine.

Anthrylalanine can be incorporated into peptides to study their interaction with other biomolecules. A change in the local environment of the anthrylalanine residue upon binding can lead to a detectable change in its fluorescence signal (e.g., intensity, emission wavelength, or lifetime).

Caption: Workflow for a protein-peptide binding assay using an anthrylalanine-labeled peptide.

References

Pioneering Endeavors in Illuminating Life: A Technical Guide to Early Site-Specific Fluorescent Labeling of Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track individual proteins within their native cellular environment has been a cornerstone of modern molecular biology, providing profound insights into complex biological processes. This capability hinges on the development of methods for site-specific fluorescent labeling, a collection of techniques that allow for the attachment of a fluorescent reporter molecule to a precise location on a protein of interest. The journey from observing intrinsic protein fluorescence to the sophisticated labeling strategies available today is marked by a series of groundbreaking discoveries. This technical guide delves into the core of these early, foundational studies, providing a detailed look at the methodologies that paved the way for the vibrant and dynamic field of cellular imaging. We will explore the seminal approaches, from the harnessing of naturally fluorescent proteins to the development of elegant chemical and enzymatic ligation strategies. For each method, we will provide a summary of its early development, detailed experimental protocols derived from the pioneering publications, and quantitative data to allow for a comparative understanding of these landmark techniques.

Genetically Encoded Fluorescent Tags: The Green Fluorescent Protein (GFP) Revolution

The discovery and subsequent engineering of the Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria stands as a watershed moment in the history of protein labeling. The initial work by Osamu Shimomura in the 1960s laid the groundwork by isolating GFP and the bioluminescent protein aequorin.[1][2] However, it was the seminal 1994 publication by Martin Chalfie and colleagues that demonstrated the revolutionary potential of GFP as a genetically encoded, heritable fluorescent marker that could be expressed in heterologous organisms without the need for exogenous cofactors.[1][2][3][4][5][6] This work was followed by the crucial contributions of Roger Tsien's group, which engineered a palette of GFP variants with improved brightness and a range of colors, further expanding the utility of this powerful tool.[7][8][9][10][11][12]

Experimental Protocols

Protocol 1.1: Early Expression of GFP in E. coli (Based on Chalfie et al., 1994) [1][2][13]

-

Vector Construction: The coding sequence for GFP was inserted into an E. coli expression vector, placing it under the control of an inducible promoter (e.g., the T7 promoter).

-

Transformation: The GFP expression plasmid was transformed into a suitable E. coli strain (e.g., a strain expressing T7 polymerase).

-

Culture and Induction:

-

Bacterial colonies were grown on agar plates.

-

To induce GFP expression, the plates were overlaid with a filter paper soaked in a solution of the inducer, isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

-

Visualization: The plates were illuminated with a long-wave UV source, and the fluorescence of the bacterial colonies was observed.[2]

Protocol 1.2: Expression of GFP as a Fusion Tag in C. elegans (Based on Chalfie et al., 1994) [1][2][3]

-

Fusion Gene Construction: A fusion gene was created by ligating the GFP coding sequence to the 3' end of a gene of interest (e.g., mec-7, which codes for a β-tubulin expressed in touch receptor neurons).

-

Microinjection: The fusion gene construct was microinjected into the gonads of adult C. elegans to generate transgenic animals.

-

Visualization: Transgenic worms were mounted on a slide and observed using a fluorescence microscope equipped with a filter set appropriate for GFP (excitation with blue light). The expression and localization of the fusion protein were determined by the pattern of green fluorescence.

Quantitative Data

| Parameter | Wild-Type GFP (Early Studies) | Enhanced GFP (EGFP - S65T mutant) |

| Major Excitation Peak | 395 nm[2] | 488 nm |

| Minor Excitation Peak | 470 nm[2] | N/A |

| Emission Peak | 509 nm[2] | 507 nm |

| Relative Brightness | 1 | ~35x wild-type |

| Photostability | Moderate[2] | Improved |

Chemical Labeling of Reactive Amino Acid Residues

Long before the advent of genetically encoded tags, chemical methods were employed to modify proteins. The specific and covalent labeling of cysteine residues, which are relatively rare and possess a uniquely reactive thiol group, emerged as a powerful strategy for introducing fluorescent probes. Early work utilized reagents like iodoacetamides and maleimides conjugated to fluorescent dyes. Another pioneering technique involved the use of dansyl chloride, which reacts with primary amines, including the N-terminus of proteins and the side chain of lysine residues.

Experimental Protocols

Protocol 2.1: Fluorescent Labeling of Cysteine with 5-Iodoacetamidofluorescein (5-IAF) (Representative Early Protocol) [14][15]

-

Protein Preparation: The protein of interest containing one or more cysteine residues was purified. If necessary, disulfide bonds were reduced to free up thiol groups for labeling. This was often achieved by incubation with a reducing agent like dithiothreitol (DTT).

-

Labeling Reaction:

-

The purified protein was dissolved in a buffer at a pH between 7.5 and 8.0.

-

A solution of 5-IAF was added to the protein solution, typically at a molar excess over the concentration of thiol groups.

-

The reaction mixture was incubated in the dark at room temperature or 4°C for several hours.

-

-

Removal of Unreacted Dye: The unreacted fluorescent dye was separated from the labeled protein using techniques such as dialysis or size-exclusion chromatography.

-

Characterization: The extent of labeling (dye-to-protein ratio) was determined spectrophotometrically.

Protocol 2.2: N-Terminal and Lysine Labeling with Dansyl Chloride (Representative Early Protocol) [5][6][16][17][18][19][20]

-

Protein Preparation: The purified protein was dissolved in a suitable buffer.

-

Labeling Reaction:

-

The protein solution was adjusted to an alkaline pH (typically 9.5-10.0) using a sodium bicarbonate buffer to deprotonate the amino groups.[16]

-

A solution of dansyl chloride in an organic solvent (e.g., acetone or acetonitrile) was added to the protein solution with vigorous mixing. A significant molar excess of dansyl chloride was used.[16][17]

-

The reaction was allowed to proceed at room temperature or slightly elevated temperatures (e.g., 37°C) for 1-2 hours.[16]

-

-

Hydrolysis (for N-terminal identification): For N-terminal analysis, the dansylated protein was subjected to acid hydrolysis (e.g., 6 M HCl at 110°C), which cleaves all peptide bonds but leaves the dansyl-amino acid bond intact.

-

Analysis: The fluorescent dansyl-amino acid was then identified by chromatography (e.g., thin-layer chromatography).

Quantitative Data

| Labeling Reagent | Target Residue(s) | Typical Reaction pH | Reaction Time | Key Feature |

| Iodoacetamides | Cysteine | 7.0 - 8.5 | 2 - 24 hours | Forms a stable thioether bond. |

| Maleimides | Cysteine | 6.5 - 7.5 | 1 - 4 hours | Generally faster and more specific to thiols than iodoacetamides. |

| Dansyl Chloride | N-terminus, Lysine | 9.5 - 10.5[16] | 1 - 2 hours[16] | Product fluorescence is environmentally sensitive. |

Bioorthogonal Chemistry: Incorporation of Unnatural Amino Acids (UAAs)

A significant leap in site-specific labeling came from the ability to expand the genetic code to include unnatural amino acids (UAAs). The pioneering work of Peter Schultz and colleagues in the early 2000s demonstrated that an orthogonal tRNA/aminoacyl-tRNA synthetase pair could be used to incorporate a UAA with a unique chemical handle (e.g., an azide or alkyne) into a protein in response to a nonsense codon (e.g., the amber stop codon, UAG).[3][21][22][23][24] This bioorthogonal chemical group could then be specifically reacted with a fluorescent probe via "click chemistry," enabling precise labeling in vitro and in living cells.

Experimental Protocols

Protocol 3.1: Site-Specific Incorporation of a UAA in E. coli (Based on Wang et al., 2001) [21][22][23]

-

Genetic Modification:

-

The gene for the protein of interest was mutated to introduce an amber stop codon (TAG) at the desired labeling site.

-

E. coli cells were co-transformed with two plasmids: one encoding the mutated protein of interest and another encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

-

-

Protein Expression and Labeling:

-

The transformed E. coli were grown in a minimal medium supplemented with the unnatural amino acid.

-

Protein expression was induced. During translation, the orthogonal tRNA would recognize the amber codon and insert the UAA.

-

-

Purification: The protein containing the UAA was purified from the cell lysate.

-

Fluorescent Labeling (via Click Chemistry):

-

The purified protein was incubated with a fluorescent dye containing a complementary reactive group (e.g., an alkyne-bearing dye for an azide-containing UAA).

-

The click chemistry reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) was performed to covalently attach the dye to the UAA.

-

Quantitative Data

| Parameter | Early UAA Incorporation in E. coli |

| Suppression Efficiency | Up to 25% (for a single amber codon) |

| Fidelity of Incorporation | >99%[22] |

| Yield of UAA-containing protein | 0.4 - 8 mg per liter of culture |

Enzymatic Ligation Methods

Enzymatic methods for protein labeling offer high specificity by harnessing the inherent substrate recognition of enzymes. Two early and influential techniques in this area are intein-mediated protein ligation and sortase-mediated transpeptidation.

Intein-Mediated Protein Ligation (Expressed Protein Ligation - EPL)

Developed by Tom Muir and colleagues in 1998, expressed protein ligation (EPL) is a powerful semisynthetic method that allows for the ligation of a synthetic peptide to the C-terminus of a recombinant protein.[19][25][26][27][28][29][30] The technique utilizes an intein, a self-splicing protein element, to generate a recombinant protein with a C-terminal thioester. This reactive thioester can then undergo a native chemical ligation reaction with a synthetic peptide bearing an N-terminal cysteine residue.

Protocol 4.1: Expressed Protein Ligation (Based on Muir et al., 1998) [25][27][28][29]

-

Fusion Protein Expression: The protein of interest was expressed as a fusion with an intein domain, which was itself fused to a chitin-binding domain for affinity purification.

-

Affinity Purification: The fusion protein was purified from the cell lysate by passing it over a chitin resin column.

-

Thioester Formation: The on-column fusion protein was incubated with a thiol-containing reagent (e.g., dithiothreitol or β-mercaptoethanol). This induced cleavage of the intein, leaving the protein of interest with a C-terminal thioester.

-

Ligation: The thioester-activated protein was then reacted with a synthetic peptide containing an N-terminal cysteine and a fluorescent label. This ligation reaction formed a native peptide bond, yielding the site-specifically labeled protein.

| Parameter | Early Expressed Protein Ligation |

| Ligation Efficiency | Near quantitative[25][28] |

| Reaction Time | Several hours to overnight |

Sortase-Mediated Ligation

Sortase A, a transpeptidase from Staphylococcus aureus, was repurposed for protein engineering by Hidde Ploegh and colleagues.[10][13][31][32][33] This enzyme recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine. The threonine is transiently attached to the enzyme's active site cysteine, and this intermediate can be resolved by a nucleophilic attack from an oligoglycine motif. By functionalizing the oligoglycine nucleophile with a fluorescent probe, site-specific labeling of the C-terminus of a protein containing the LPXTG tag can be achieved.

Protocol 4.2: Sortase-Mediated Labeling (Based on Popp et al., 2007) [10][13][26][31][32]

-

Protein and Probe Preparation:

-

The protein of interest was recombinantly expressed with a C-terminal LPXTG recognition motif.

-

A fluorescent probe was synthesized with an N-terminal oligoglycine (e.g., GGG) sequence.

-

-

Sortase Reaction:

-

The purified LPXTG-tagged protein, the oligoglycine-fluorophore probe, and purified sortase A enzyme were mixed in a reaction buffer.

-

The reaction was incubated at a suitable temperature (e.g., 4°C or room temperature) for a period ranging from minutes to hours.

-

-

Purification: The labeled protein was purified from the reaction mixture to remove the enzyme, unreacted probe, and cleaved tag.

| Parameter | Early Sortase-Mediated Ligation |

| Typical Labeling Time | 30 minutes to a few hours |

| Specificity | High, determined by the enzyme's recognition sequence |

Self-Labeling Protein Tags

Self-labeling protein tags are genetically encoded protein domains that are engineered to form a covalent bond with a specific, exogenously added small-molecule probe. This approach combines the genetic specificity of fusion tags with the versatility of synthetic fluorescent dyes.

The FlAsH-Tag System